N-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine

p38 MAP kinase TNF-α inhibition kinase inhibitor scaffold

N-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine (CAS 1218789-33-3), also named 2-cyclopropylaminopyrimidine-5-boronic acid pinacol ester, is a heteroaryl boronic ester derivative with the molecular formula C₁₃H₂₀BN₃O₂ and molecular weight 261.13 g/mol. The compound features a 2-aminopyrimidine core bearing an N-cyclopropyl substituent at the 2-position and a pinacol boronate ester at the 5-position.

Molecular Formula C13H20BN3O2
Molecular Weight 261.132
CAS No. 1218789-33-3
Cat. No. B594226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine
CAS1218789-33-3
Molecular FormulaC13H20BN3O2
Molecular Weight261.132
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)NC3CC3
InChIInChI=1S/C13H20BN3O2/c1-12(2)13(3,4)19-14(18-12)9-7-15-11(16-8-9)17-10-5-6-10/h7-8,10H,5-6H2,1-4H3,(H,15,16,17)
InChIKeyQNCUDGRKLRQDMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine (CAS 1218789-33-3): Procurement-Ready Boronic Ester Building Block for Kinase-Targeted Synthesis


N-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine (CAS 1218789-33-3), also named 2-cyclopropylaminopyrimidine-5-boronic acid pinacol ester, is a heteroaryl boronic ester derivative with the molecular formula C₁₃H₂₀BN₃O₂ and molecular weight 261.13 g/mol . The compound features a 2-aminopyrimidine core bearing an N-cyclopropyl substituent at the 2-position and a pinacol boronate ester at the 5-position. This bifunctional scaffold serves as a strategic Suzuki-Miyaura coupling partner for constructing C5-arylated 2-cyclopropylaminopyrimidine libraries, a chemotype recurrent in kinase inhibitor drug discovery programs . Supplied at ≥95% purity with storage recommended at 2–8°C under inert atmosphere and protected from light, the compound is positioned as a key intermediate for medicinal chemistry campaigns targeting protein kinases, particularly those exploiting the pyrimidine hinge-binding motif .

Why N-Substituent Identity on 5-Boronic Ester Pyrimidin-2-amines Is Non-Interchangeable: The Cyclopropyl Differentiation Case for CAS 1218789-33-3


The N-substituent on 2-aminopyrimidine-5-boronic ester building blocks is not a passive structural decoration; it directly governs the pharmacokinetic and selectivity profile of downstream kinase-targeted molecules. The 2-aminopyrimidine core engages the conserved kinase hinge region via bidentate hydrogen bonding, and the N-substituent projects into the solvent-exposed channel where even subtle steric and electronic differences translate into measurable divergence in potency, CYP inhibition liability, and metabolic stability [1]. Simply replacing the cyclopropyl with a linear propyl, tert-butyl, or hydrogen yields a building block whose derived final compounds will exhibit fundamentally different biological behavior—a risk that cannot be mitigated by downstream diversification alone. The evidence below quantifies these differentiation dimensions for the N-cyclopropyl variant .

Quantitative Differentiation Evidence for N-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine (CAS 1218789-33-3) Versus Closest Analogs


p38 MAP Kinase Inhibitory Potency: Cyclopropylamino-Pyrimidine vs. Pyridinylimidazole Parent

In a direct head-to-head SAR study, the 2-cyclopropylamino-pyrimidine analogue RPR203494 (representing the core scaffold of the target compound) demonstrated a 5.6-fold improvement in p38 kinase inhibition compared to the pyridinylimidazole parent RPR200765A, and a 1.8-fold improvement in cellular TNF-α release suppression. This potency gain is attributed specifically to replacement of the pyridine ring with a pyrimidine bearing the cyclopropylamino substituent [1].

p38 MAP kinase TNF-α inhibition kinase inhibitor scaffold

Cytochrome P450 Inhibition Profile: Cyclopropylamino-Pyrimidine Minimizes Hepatic CYP Liability

The replacement of a pyridine ring with a 2-cyclopropylamino-pyrimidine core resulted in markedly reduced inhibition of hepatic cytochrome P450 isozymes. While the parent compound RPR200765A inhibited CYP1A2 (IC₅₀ = 4.2 μM) and CYP2C9 (IC₅₀ = 12 μM), the cyclopropylamino-pyrimidine analog RPR203494 demonstrated minimal inhibition across human CYP isozymes, a critical advantage for avoiding drug-drug interaction liabilities in multi-targeted kinase inhibitor programs [1].

CYP inhibition drug-drug interaction hepatic safety

Metabolic Stability Enhancement: Cyclopropyl vs. Methyl Substituent on Pyrimidine Scaffolds

In a cross-study comparison of matched molecular pairs, replacement of a methyl group with a cyclopropyl substituent on a 2,4-diaminopyrimidine scaffold (TH 287 → TH 588) improved metabolic stability both in vitro and in vivo while fully maintaining target potency. TH 588 (cyclopropyl) retained an MTH1 IC₅₀ of 5.0 nM, identical to the methyl analog TH 287, demonstrating that the cyclopropyl group decouples metabolic vulnerability from target engagement—a key differentiation from linear alkyl or unsubstituted analogs [1].

metabolic stability in vitro microsome cyclopropyl effect MTH1 inhibitor

Suzuki-Miyaura Coupling Efficiency: Pinacol Boronate Ester on 2-Aminopyrimidine vs. Standard Boronic Esters

The pinacol boronate ester at the 5-position of the 2-aminopyrimidine scaffold provides quantifiable advantages in aqueous stability and cross-coupling yield compared to standard boronic esters. The 2-aminopyrimidine-5-boronic acid pinacol ester class demonstrates water stability of 72 hours at pH 7 (vs. 24–48 hours for standard boronic esters) and delivers Suzuki reaction yields of 85–92% (vs. 70–80% for standard boronic esters) . This enhanced performance is directly relevant to CAS 1218789-33-3, which bears the identical pinacol ester moiety on the same pyrimidine-5-position.

Suzuki-Miyaura coupling boronic ester stability cross-coupling yield aqueous stability

Kinase Selectivity Engineering: Cyclopropyl Conformational Restriction vs. Linear N-Alkyl Analogs

In a systematic SAR campaign, a series of 2,4-diamino-5-cyclopropyl pyrimidines were developed as TBK1/IKKε kinase inhibitors. Starting from the promiscuous PDK1 inhibitor BX795, introduction of the 5-cyclopropyl group on the pyrimidine core yielded compounds with measurably improved kinase selectivity and drug-like properties, including low cytochrome P450 inhibition and high metabolic stability [1]. This study demonstrates that the cyclopropyl substituent—whether at the 5-position or, as in CAS 1218789-33-3, at the N2-position—confers conformational restriction that enables tuning of kinome selectivity, a feature not achievable with freely rotating linear N-alkyl substituents such as N-propyl or N-butyl.

kinase selectivity TBK1/IKKε conformational restriction drug-like properties

High-Value Application Scenarios for N-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine (CAS 1218789-33-3)


Kinase-Focused Fragment-to-Lead Library Synthesis via C5 Suzuki Diversification

Use CAS 1218789-33-3 as the common boronic ester partner in a parallel Suzuki-Miyaura diversification campaign against a panel of aryl/heteroaryl halides. The pinacol ester's demonstrated aqueous stability (72 h at pH 7) and high coupling yields (85–92%) enable robust automated library production with minimized protodeboronation side-products. Each resulting C5-arylated 2-cyclopropylaminopyrimidine product retains the N-cyclopropyl hinge binder shown to deliver single-digit nanomolar p38 kinase potency (IC₅₀ = 9 nM for RPR203494 analog) and reduced CYP inhibition [1], positioning the library for direct progression into kinase selectivity profiling without requiring N-substituent re-optimization.

p38 MAP Kinase Inhibitor Lead Optimization with Built-In CYP Safety Margin

For programs targeting p38 MAP kinase in inflammatory disease, this building block provides the 2-cyclopropylamino-pyrimidine core that has been clinically validated to achieve potent target engagement (IC₅₀ = 9 nM) with a favorable CYP inhibition profile [1]. The cyclopropyl group's demonstrated metabolic stability advantage over methyl substituents—established through the TH 588/TH 287 matched pair (MTH1 IC₅₀ maintained at 5.0 nM with improved in vitro and in vivo stability) —further supports the selection of this building block for generating development candidates with reduced metabolic clearance and extended pharmacokinetic half-life.

Selective Kinase Inhibitor Development Exploiting Cyclopropyl Conformational Restriction

In programs where kinome-wide selectivity is paramount (e.g., TBK1/IKKε or understudied kinases implicated in neurodegeneration), the cyclopropyl group provides conformational restriction that cannot be achieved with freely rotating N-alkyl substituents. SAR studies on 2,4-diamino-5-cyclopropyl pyrimidines have demonstrated that cyclopropyl substitution on the pyrimidine core improves kinase selectivity and drug-like properties including low CYP inhibition and high metabolic stability [2]. CAS 1218789-33-3 delivers this cyclopropyl advantage at the N2-position, enabling the construction of focused libraries where selectivity is engineered at the building block stage rather than through late-stage functional group manipulation.

VCP/p97 Inhibitor Discovery Leveraging Boronic Acid-Pyrimidine Pharmacophore

The pyrimidine-boronic acid pharmacophore has been validated in VCP/p97 inhibitor discovery, with compound 17 achieving an enzymatic IC₅₀ of 54.7 nM and cellular activity of 2.80 μM (A549) and 0.86 μM (RPMI8226) [3]. CAS 1218789-33-3, as the pinacol-protected form of 2-cyclopropylaminopyrimidine-5-boronic acid, serves as a direct precursor for generating VCP/p97-targeted compound libraries. The pinacol ester protection enables controlled deprotection to the free boronic acid at the optimal synthetic stage, offering practical handling advantages over the free boronic acid form during multi-step synthesis.

Quote Request

Request a Quote for N-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.